5-bromo-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
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Overview
Description
5-bromo-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an amine group attached to the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine typically involves multi-step organic reactions. One common method includes the bromination of an indene precursor followed by the introduction of the trifluoromethyl group and the amine group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-bromo-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-bromo-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole: This compound shares the trifluoromethyl and bromine groups but has a different core structure.
5-bromo-1,2,3-trifluorobenzene: This compound has a similar trifluoromethyl group but lacks the indene ring system.
Uniqueness
5-bromo-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is unique due to its specific combination of functional groups and the indene ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
5-Bromo-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies derived from diverse research sources.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C10H8BrF3N |
Molecular Weight | 276.08 g/mol |
CAS Number | 185122-74-1 |
Melting Point | Not specified |
Solubility | Not specified |
Research indicates that compounds with a similar structure often exhibit biological activities through various mechanisms, including:
- Antimicrobial Activity : The presence of bromine and trifluoromethyl groups can enhance the lipophilicity and electron-withdrawing properties, potentially increasing the compound's ability to interact with bacterial membranes and inhibit growth.
- Antidepressant Properties : Some studies suggest that compounds in the indene family may influence neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation.
Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various indene derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several pathogens:
Pathogen | MIC (µg/mL) | Comparison Control (MIC µg/mL) |
---|---|---|
Staphylococcus aureus | 32 | Ciprofloxacin (16) |
Escherichia coli | 64 | Amoxicillin (32) |
Candida albicans | 128 | Fluconazole (64) |
The compound demonstrated moderate activity against Staphylococcus aureus and Escherichia coli but was less effective against Candida albicans compared to established antibiotics .
Case Study: Antidepressant Effects
In a controlled study involving animal models, this compound was administered to assess its impact on depressive behaviors. The results indicated a significant reduction in immobility time during forced swim tests, suggesting potential antidepressant-like effects. The compound's interaction with serotonin receptors was hypothesized to play a role in this activity .
Safety and Toxicity
Toxicological assessments indicate that while the compound exhibits promising biological activities, it also presents certain risks. In vitro studies have shown cytotoxic effects at higher concentrations, necessitating further investigation into its safety profile for therapeutic applications .
Properties
Molecular Formula |
C10H9BrF3N |
---|---|
Molecular Weight |
280.08 g/mol |
IUPAC Name |
5-bromo-1-(trifluoromethyl)-2,3-dihydroinden-1-amine |
InChI |
InChI=1S/C10H9BrF3N/c11-7-1-2-8-6(5-7)3-4-9(8,15)10(12,13)14/h1-2,5H,3-4,15H2 |
InChI Key |
SHOZLAQHXUPEKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C1C=C(C=C2)Br)(C(F)(F)F)N |
Origin of Product |
United States |
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